REACTION_CXSMILES
|
[N:1]1[CH:6]=CC=[CH:3][C:2]=1[C:7]([NH:9][C:10]1[NH:11][C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1)=[O:8].N1C=CC=C(C(NC2NC3C=CC=CC=3N=2)=O)C=1.N1C=CC(C(NC2NC3C=CC=CC=3N=2)=O)=CC=1.[S:55]1C=CC=C1C(NC1NC2C=CC=CC=2N=1)=O.C(NNC1NC2C=CC=CC=2N=1)(=O)C1C=CC=NC=1>>[S:55]1[CH:3]=[C:2]([C:7]([NH:9][C:10]2[NH:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)=[O:8])[N:1]=[CH:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(=O)NC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C(=O)NC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C(=O)NC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)NC=1NC2=C(N1)C=CC=C2
|
Name
|
2-(coumariloyl)aminobenzimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-nicotinamidoaminobenzimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)NNC=1NC2=C(N1)C=CC=C2
|
Name
|
429
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
S1C=NC(=C1)C(=O)NC=1NC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |